Cas no 1344461-01-3 ((2R)-4-(3-tert-butylphenyl)butan-2-amine)

(2R)-4-(3-tert-butylphenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(3-tert-butylphenyl)butan-2-amine
- 1344461-01-3
- EN300-1839923
-
- Inchi: 1S/C14H23N/c1-11(15)8-9-12-6-5-7-13(10-12)14(2,3)4/h5-7,10-11H,8-9,15H2,1-4H3/t11-/m1/s1
- InChI Key: PPSRGSKJIYPUEF-LLVKDONJSA-N
- SMILES: N[C@H](C)CCC1=CC=CC(=C1)C(C)(C)C
Computed Properties
- Exact Mass: 205.183049738g/mol
- Monoisotopic Mass: 205.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 3.7
(2R)-4-(3-tert-butylphenyl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1839923-0.05g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1839923-5.0g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 5g |
$7178.0 | 2023-06-01 | ||
Enamine | EN300-1839923-2.5g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1839923-10.0g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 10g |
$10643.0 | 2023-06-01 | ||
Enamine | EN300-1839923-0.1g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1839923-0.25g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1839923-5g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1839923-0.5g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1839923-1.0g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 1g |
$2475.0 | 2023-06-01 | ||
Enamine | EN300-1839923-1g |
(2R)-4-(3-tert-butylphenyl)butan-2-amine |
1344461-01-3 | 1g |
$1057.0 | 2023-09-19 |
(2R)-4-(3-tert-butylphenyl)butan-2-amine Related Literature
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
Additional information on (2R)-4-(3-tert-butylphenyl)butan-2-amine
Recent Advances in the Study of (2R)-4-(3-tert-butylphenyl)butan-2-amine (CAS: 1344461-01-3)
In recent years, (2R)-4-(3-tert-butylphenyl)butan-2-amine (CAS: 1344461-01-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its chiral center and tert-butylphenyl moiety, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the compound's role as a modulator of neurotransmitter systems. Recent findings suggest that (2R)-4-(3-tert-butylphenyl)butan-2-amine exhibits selective affinity for certain serotonin and dopamine receptors, which could pave the way for its use in treating neurological disorders such as depression and Parkinson's disease. Advanced computational modeling and in vitro assays have been employed to better understand its binding mechanisms and receptor interactions.
Another significant development is the optimization of synthetic routes for (2R)-4-(3-tert-butylphenyl)butan-2-amine. Researchers have reported improved yields and enantiomeric purity through novel catalytic asymmetric synthesis methods. These advancements not only enhance the scalability of production but also ensure the consistency and quality of the compound for further preclinical and clinical studies.
In addition to its neurological applications, recent studies have explored the compound's potential in oncology. Preliminary data indicate that (2R)-4-(3-tert-butylphenyl)butan-2-amine may inhibit specific signaling pathways involved in tumor growth and metastasis. While these findings are still in the early stages, they highlight the compound's versatility and broaden its therapeutic scope.
Despite these promising developments, challenges remain. The pharmacokinetic profile of (2R)-4-(3-tert-butylphenyl)butan-2-amine, including its bioavailability and metabolic stability, requires further investigation. Ongoing research aims to address these gaps through structural modifications and formulation strategies, ensuring its suitability for clinical use.
In conclusion, (2R)-4-(3-tert-butylphenyl)butan-2-amine (CAS: 1344461-01-3) represents a compelling area of research in chemical biology and pharmaceuticals. Its multifaceted pharmacological properties and improved synthetic accessibility position it as a promising candidate for future therapeutic development. Continued exploration of its mechanisms and applications will be crucial in unlocking its full potential.
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